6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tetrahydroindazole core with two methyl groups at the 6th position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the indazole ring. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and reductive cyclization are often employed to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce dihydroindazoles .
Scientific Research Applications
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
4,5,6,7-Tetrahydroindazole: Lacks the methyl groups at the 6th position, resulting in different chemical and biological properties.
6-Methyl-4,5,6,7-tetrahydroindazole: Contains only one methyl group, which affects its reactivity and biological activity.
2H-Indazole: A different tautomeric form with distinct chemical behavior.
Uniqueness: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of two methyl groups at the 6th position, which can influence its steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,6-dimethyl-1,4,5,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)4-3-7-6-10-11-8(7)5-9/h6H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGNCGWYJNMRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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